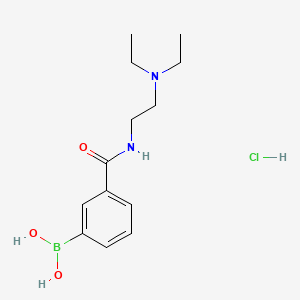

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Vue d'ensemble

Description

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C13H22BClN2O3 and its molecular weight is 300.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochlorideBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly with enzymes that have a catalytic serine residue . This interaction can inhibit the enzyme’s activity, leading to downstream effects.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundIt’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability could be influenced by their susceptibility to hydrolysis, particularly at physiological pH .

Result of Action

The inhibition of target enzymes by boronic acids and their derivatives can lead to a variety of cellular effects, depending on the specific roles of these enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they are susceptible to hydrolysis, particularly at physiological pH . Therefore, the compound’s action and efficacy could be influenced by the pH of its environment.

Analyse Biochimique

Biochemical Properties

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. This compound interacts with the active sites of proteases, forming a reversible covalent bond with the serine or threonine residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the breakdown of proteins and peptides. Additionally, this compound can interact with other biomolecules such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor example, it may inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and changes in gene expression . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This compound binds to the serine or threonine residues in the active site of proteases, forming a boronate ester . This interaction inhibits the enzyme’s activity by preventing the hydrolysis of peptide bonds. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, through non-covalent interactions, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protease activity and changes in gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit protease activity without causing significant toxicity . At higher doses, it can cause adverse effects, such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of protease activity. Beyond this threshold, increasing the dosage can lead to toxic effects and adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and the levels of metabolites . For example, it can inhibit proteases involved in protein degradation, leading to an accumulation of peptides and proteins. Additionally, this compound can interact with cofactors, such as metal ions, influencing their availability and activity in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on enzymes and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the cytoplasm, where it interacts with cytoplasmic proteases, or to the nucleus, where it influences gene expression and other nuclear processes. The subcellular localization of this compound can also affect its stability and degradation, influencing its overall activity and function.

Activité Biologique

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 957061-01-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action and potential applications in drug delivery systems.

- Molecular Formula : C13H22BClN2O3

- Molecular Weight : 300.59 g/mol

- IUPAC Name : 3-({[2-(diethylamino)ethyl]carbamoyl}phenyl)boronic acid hydrochloride

- InChI Key : CXICYVWYLASJEJ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .

- Glycoprotein Interaction : The compound's boronic acid moiety allows it to bind covalently to diols present in glycoproteins, enhancing selectivity for cancer cells and potentially improving drug delivery systems .

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can halt the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 of 8.21 nM in U266 cells) .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through proteasome inhibition and disruption of cell cycle progression .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties:

- Biofilm Inhibition : Recent studies have highlighted the ability of boronic acid derivatives to inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is critical in treating nosocomial infections .

Antiviral Activity

The antiviral potential of this compound is being investigated:

- HIV Protease Inhibition : Some derivatives have shown promise as competitive inhibitors of HIV protease, suggesting potential applications in HIV treatment .

Case Studies and Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride, are known for their ability to inhibit proteasomes. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells. Studies have shown that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for drug development .

Targeting Cancer Metabolism

Recent research indicates that boronic acids can interfere with cancer metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. This modulation can lead to reduced energy production in cancer cells, providing a therapeutic avenue for targeting metabolic pathways in tumors .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound's ability to participate in these reactions allows for the construction of complex organic molecules, which are essential in pharmaceuticals and materials science .

Synthesis of Novel Compounds

The compound can be utilized as an intermediate in the synthesis of various biologically active molecules. Its unique structure enables chemists to modify it further, leading to the development of new compounds with potential therapeutic benefits or improved properties .

Biochemical Assays

Fluorescent Probes

Research has demonstrated that boronic acids can be used to develop fluorescent probes for detecting specific biomolecules, such as sugars and amino acids. The interaction between the boron atom and certain functional groups can result in a measurable fluorescence change, making these compounds useful in diagnostic applications .

Inhibitors of Enzymatic Activity

Boronic acids are also known to act as inhibitors of serine proteases and other enzymes. By binding to the active site of these enzymes, this compound can modulate their activity, providing insights into enzyme mechanisms and potential therapeutic strategies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity through proteasome inhibition; targeting cancer metabolism |

| Organic Synthesis | Reagent in Suzuki-Miyaura cross-coupling reactions; synthesis of novel compounds |

| Biochemical Assays | Development of fluorescent probes; inhibitors of enzymatic activity |

Case Studies and Research Findings

- Antitumor Activity Study : A study published in Cancer Research demonstrated that boronic acid derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis through proteasome inhibition .

- Synthesis of Complex Molecules : In a publication from Journal of Organic Chemistry, researchers reported using this compound as a key intermediate to synthesize a series of novel anti-inflammatory agents .

- Fluorescent Probe Development : A study highlighted the use of boronic acids as fluorescent probes for detecting glucose levels in biological samples, showcasing their potential utility in diabetes management diagnostics.

Propriétés

IUPAC Name |

[3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(10-11)14(18)19;/h5-7,10,18-19H,3-4,8-9H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXICYVWYLASJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657375 | |

| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-01-7 | |

| Record name | (3-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.